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Abstract

FT895 is a potent and highly selective small molecule inhibitor of histone deacetylase 11
(HDAC11), a class IV HDAC, with a half-maximal inhibitory concentration (IC50) of 3 nM. By
inhibiting HDAC11, FT895 modulates the acetylation of histones and other proteins, leading to
significant changes in gene transcription. This guide provides a comprehensive overview of the
known effects of FT895 on gene expression, detailing its mechanism of action, impact on key
signaling pathways, and relevant experimental protocols. The information presented is intended
to support further research and development of FT895 as a potential therapeutic agent in
oncology, infectious diseases, and other areas.

Introduction to FT895 and its Mechanism of Action

FT895 is a novel investigational compound that has demonstrated significant potential in
preclinical studies across various disease models. Its primary molecular target is HDAC11, an
enzyme that removes acetyl groups from lysine residues on histones and other proteins. The
acetylation of histones is a critical epigenetic modification that influences chromatin structure
and gene accessibility. By inhibiting HDAC11, FT895 leads to an increase in histone
acetylation, particularly on Histone H3 (Ac-H3), which is associated with a more open
chromatin state and altered gene expression.
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The selectivity of FT895 for HDAC11 over other HDAC isoforms minimizes off-target effects,
making it a valuable tool for studying the specific roles of HDAC11 and a promising candidate
for targeted therapy.

Quantitative Effects of FT895 on Gene and Protein
EXxpression

While comprehensive, publicly available RNA-sequencing or microarray data detailing the
global transcriptomic changes induced solely by FT895 is limited, several studies have reported
on its quantitative or semi-quantitative effects on specific genes and proteins. The following
tables summarize the currently available data.

Table 1: Inhibitory and Efficacy Concentrations of FT895

Cell Disease

Parameter Value ] Reference
Line/Model Context
Biochemical

IC50 (HDAC11) 3 nM N/A [1]12]
Assay

EC50 0.1uM Hela cells EV71 Infection [3]

Effective )

) 01-1uM Hela cells EV71 Infection [3]
Concentration
In vivo Dosage 50 mg/kg/day C57BL/6 mice EV71 Infection [3]

Table 2: Effects of FT895 on Specific Gene and Protein Expression
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Target .
. Cell Disease
GenelProtei  Effect Method . Reference
Line/Model Context
n
60%
reduction
(uninfected),
HDAC11 EV71
) 30% Western Blot HelLa cells ) [3]
Protein ] Infection
reduction
(EV71-
infected)
Acetylated
_ EV71
Histone H3 Increased Western Blot Hela cells ) [3]
Infection
(Ac-H3)
Significant
) In-Cell
EV71 VP1 reduction Vero, HelLa EV71
] Western, ) [3]
Protein (dose- cells Infection
Western Blot
dependent)
EV71 VP1 EV71
Reduced gPCR HelLa cells ) [3]
RNA Infection
Malignant
TEAD1 Peripheral
) Suppressed Western Blot MPNST cells
Protein Nerve Sheath
Tumor
Malignant
) Peripheral
TAZ Protein Suppressed Western Blot MPNST cells
Nerve Sheath
Tumor
Malignant
) Peripheral
YAP Protein Suppressed Western Blot MPNST cells
Nerve Sheath
Tumor
o-tubulin Reduced Western Blot MPNST cells Malignant
Protein Peripheral
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Nerve Sheath

Tumor

KIF18A

Protein

Reduced

Western Blot

MPNST cells

Malignant
Peripheral
Nerve Sheath

Tumor

p53 Protein Reduced

Western Blot

S462TY cells

Malignant
Peripheral
Nerve Sheath

Tumor

Sp1l Protein Reduced

Western Blot

S462TY cells

Malignant
Peripheral
Nerve Sheath

Tumor

Sox2 mRNA Decreased

RT-PCR

A549, H1650

cells

Non-small
cell lung

cancer

YAP1 Protein Decreased

Western Blot

H1650 cells

Non-small
cell lung

cancer

Nos2 mRNA Enhanced

Not specified

Macrophages

Fungal
Infection

Note: The effects on the Hippo pathway-related proteins (TEAD1, TAZ, YAP, etc.) were

observed in combination with cordycepin.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to

assess the effects of FT895.

Cell Culture and FT895 Treatment
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Cell Lines: HelLa, Vero, or other relevant cell lines are cultured in Dulbecco's Modified
Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL
penicillin, and 100 pug/mL streptomycin. Cells are maintained at 37°C in a humidified
atmosphere with 5% CO2.

FT895 Preparation: A stock solution of FT895 is prepared by dissolving the compound in
dimethyl sulfoxide (DMSO) to a concentration of 10 mM. The stock solution is stored at
-20°C.

Treatment: For experiments, the FT895 stock solution is diluted in culture medium to the
desired final concentration (e.g., 0.1 uM to 10 uM). The final DMSO concentration in the
culture medium should be kept below 0.1% to avoid solvent-induced toxicity. Control cells
are treated with an equivalent concentration of DMSO.

Incubation: Cells are incubated with FT895 or DMSO for the specified duration (e.g., 24, 48,
or 72 hours) before harvesting for downstream analysis.

Western Blot Analysis

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS)
and lysed in RIPA buffer (50 mM Tris-HCI pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium
deoxycholate, 0.1% SDS) containing a protease inhibitor cocktail.

Protein Quantification: The total protein concentration of the lysates is determined using a
BCA protein assay Kit.

SDS-PAGE and Transfer: Equal amounts of protein (20-30 ug) are separated by sodium
dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a
polyvinylidene difluoride (PVDF) membrane.

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-
buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane
is then incubated overnight at 4°C with primary antibodies against HDAC11, Acetyl-Histone
H3, or other proteins of interest, diluted in 5% BSA in TBST.

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated
with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room
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temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL)
detection system. GAPDH or -actin is used as a loading control.

Quantitative Real-Time PCR (qPCR)

* RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated and control cells
using TRIzol reagent according to the manufacturer's instructions. First-strand cDNA is
synthesized from 1 g of total RNA using a reverse transcription Kkit.

e (PCR Reaction: gPCR is performed using a SYBR Green master mix on a real-time PCR
system. The reaction mixture typically contains 1 yL of cDNA, 0.5 uM of each forward and
reverse primer, and 10 pL of SYBR Green mix in a total volume of 20 pL.

o Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation at 95°C for
10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and
annealing/extension at 60°C for 1 minute.

» Data Analysis: The relative gene expression is calculated using the 2-AACt method, with
GAPDH or another suitable housekeeping gene used for normalization.

Chromatin Immunoprecipitation (ChiP)-qPCR

e Cross-linking and Chromatin Shearing: Cells are treated with 1% formaldehyde for 10
minutes at room temperature to cross-link proteins to DNA. The reaction is quenched with
glycine. Cells are then lysed, and the chromatin is sheared to an average size of 200-1000
bp by sonication.

o Immunoprecipitation: The sheared chromatin is pre-cleared with protein A/G agarose beads
and then incubated overnight at 4°C with an antibody against the protein of interest (e.qg.,
TEADL1) or a control 1gG.

» Immune Complex Capture and Elution: Protein A/G agarose beads are added to capture the
antibody-protein-DNA complexes. After extensive washing, the complexes are eluted from
the beads.

o Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating at
65°C, and the DNA is purified using a DNA purification Kit.
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e (PCR Analysis: The purified DNA is used as a template for gPCR with primers designed to
amplify specific promoter regions of target genes. The amount of immunoprecipitated DNA is
guantified and normalized to the input DNA.

Signaling Pathways and Experimental Workflows

FT895-mediated inhibition of HDAC11 has been shown to impact several critical signaling
pathways involved in cell growth, proliferation, and immune responses.

The Hippo Signaling Pathway

The Hippo pathway is a key regulator of organ size and cell proliferation. Its dysregulation is
frequently observed in cancer. FT895, in combination with other agents, has been shown to
suppress the expression of the downstream effectors of the Hippo pathway, TEAD1, and its co-
activators YAP and TAZ. This leads to the downregulation of their target genes, which are
involved in cell proliferation and survival.

Caption: FT895 inhibits HDAC11, potentially altering YAP/TAZ/TEAD expression.

The JAK/ISTAT Signaling Pathway

The JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and
growth factors, playing a crucial role in the immune system. HDAC11 has been identified as a
negative regulator of this pathway. It can physically interact with the transcription factor STAT3,
acting as a scaffold to recruit a repressive complex to the promoters of target genes, such as
Nos2. By inhibiting HDAC11, FT895 can relieve this repression, leading to increased gene
expression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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